Benzenecarboximidamide, 2-chloro-4-hydrazino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarboximidamide, 2-chloro-4-hydrazino- is a chemical compound with the molecular formula C7H9ClN4. It is known for its unique structure, which includes a benzenecarboximidamide core substituted with a chlorine atom and a hydrazino group.
Preparation Methods
The synthesis of Benzenecarboximidamide, 2-chloro-4-hydrazino- typically involves the following steps:
Starting Materials: The synthesis begins with benzenecarboximidamide as the core structure.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Benzenecarboximidamide, 2-chloro-4-hydrazino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzenecarboximidamide, 2-chloro-4-hydrazino- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenecarboximidamide, 2-chloro-4-hydrazino- involves its interaction with specific molecular targets and pathways. The compound’s hydrazino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities .
Comparison with Similar Compounds
Benzenecarboximidamide, 2-chloro-4-hydrazino- can be compared with other similar compounds, such as:
Benzenesulfonamide derivatives: These compounds also contain a benzene ring with various substituents and have been studied for their biological activities.
Chlorobenzene derivatives: Compounds with chlorine atoms on the benzene ring, which exhibit different chemical reactivities and applications.
Hydrazinobenzene derivatives: These compounds contain hydrazino groups and are known for their diverse chemical and biological properties
Properties
CAS No. |
380241-55-4 |
---|---|
Molecular Formula |
C7H9ClN4 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-chloro-4-hydrazinylbenzenecarboximidamide |
InChI |
InChI=1S/C7H9ClN4/c8-6-3-4(12-11)1-2-5(6)7(9)10/h1-3,12H,11H2,(H3,9,10) |
InChI Key |
YJKVLBKNHMGCJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)Cl)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.